8-Ethynyl-7-methoxyquinoline
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Overview
Description
8-Ethynyl-7-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynyl-7-methoxyquinoline typically involves the introduction of ethynyl and methoxy groups to the quinoline core. One common method is the transition-metal-catalyzed coupling reaction. For instance, the Sonogashira coupling reaction can be employed to introduce the ethynyl group. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale batch or continuous flow processes. These methods utilize similar catalytic systems but are optimized for higher yields and efficiency. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Ethynyl-7-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various hydrogenated quinoline derivatives .
Scientific Research Applications
8-Ethynyl-7-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Ethynyl-7-methoxyquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, inhibiting the replication of cancer cells. It can also inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair. The ethynyl group enhances its ability to form covalent bonds with target proteins, increasing its potency .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in the treatment of malaria.
7-Methoxyquinoline: Shares similar structural features but lacks the ethynyl group.
Uniqueness: 8-Ethynyl-7-methoxyquinoline is unique due to the presence of both ethynyl and methoxy groups, which enhance its chemical reactivity and biological activity. The ethynyl group, in particular, allows for additional functionalization and interaction with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
8-ethynyl-7-methoxyquinoline |
InChI |
InChI=1S/C12H9NO/c1-3-10-11(14-2)7-6-9-5-4-8-13-12(9)10/h1,4-8H,2H3 |
InChI Key |
CIHULXDLVAYRMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)C#C |
Origin of Product |
United States |
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